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Introduction
Iditol, a six-carbon sugar alcohol (alditol), plays a significant role in various biological processes

and holds potential as a versatile molecule in drug development and biotechnology. Its

stereochemistry, in particular, is of paramount importance as the spatial arrangement of its

hydroxyl groups dictates its physical, chemical, and biological properties. This technical guide

provides a comprehensive overview of the stereoisomers and enantiomers of iditol, detailing

their structures, physicochemical properties, and the experimental protocols for their separation

and characterization.

The Stereoisomers of Iditol
Iditol (hexane-1,2,3,4,5,6-hexol) is a chiral molecule with four stereocenters, giving rise to a

number of stereoisomers. The most prominent of these are the enantiomeric pair, D-iditol and

L-iditol. Other stereoisomers, which are diastereomers of iditol, include allitol, altritol, and

gulitol.

Enantiomers: D-Iditol and L-Iditol
D-iditol and L-iditol are non-superimposable mirror images of each other.[1][2] They share the

same chemical formula (C₆H₁₄O₆) and molecular weight (182.17 g/mol ), but differ in the three-
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dimensional arrangement of their atoms.[1][3] This difference in chirality leads to distinct optical

properties, specifically the direction in which they rotate plane-polarized light.

D-Iditol is the D-enantiomer of iditol and has been identified as a metabolite that can

accumulate in cases of galactokinase deficiency.[2][3] It has the systematic IUPAC name

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol.

L-Iditol, the L-enantiomer, is found in nature as a fungal and human metabolite.[1] Its

systematic IUPAC name is (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol.[1]

Physicochemical Properties of Iditol Stereoisomers
The distinct spatial arrangements of the hydroxyl groups in the stereoisomers of iditol result in

different physical and chemical properties. A summary of key quantitative data is presented in

the table below for easy comparison.

Property D-Iditol L-Iditol Allitol D-Altritol
L-Gulitol (L-
Sorbitol)

Molecular

Formula
C₆H₁₄O₆ C₆H₁₄O₆ C₆H₁₄O₆ C₆H₁₄O₆ C₆H₁₄O₆

Molecular

Weight (

g/mol )

182.17 182.17 182.17 182.17 182.17

Melting Point

(°C)
74-78[1][3] 78-80[4] 148–152[5] - 91[6]

Specific

Rotation [α]D

+2 to +5°

(c=1 in H₂O)

[1]

-3.4° (c=10 in

H₂O)

Optically

inactive
- -

Solubility in

Water

Soluble[3][7]

[8][9]
50 mg/mL[4]

Highly

soluble[10]
- Soluble[6]

Appearance

White to off-

white

crystalline

powder[1]

White solid[4]

Colourless

crystalline

solid[5]

White

powder[11]

White to off-

white

crystalline

powder[6]
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Relationships Between Iditol Stereoisomers
The stereoisomers of iditol can be categorized based on their relationship to one another. D-
iditol and L-iditol are enantiomers. Allitol, altritol, and gulitol are diastereomers of iditol,

meaning they are stereoisomers that are not mirror images of each other.

Enantiomers

Diastereomers of Iditol

D-Iditol

Allitol
diastereomers

Altritol

diastereomers

Gulitol

diastereomers

L-Iditol

diastereomers

diastereomers

diastereomers

Click to download full resolution via product page

Diagram 1: Stereochemical relationships between iditol and its common diastereomers.

Experimental Protocols
The separation and characterization of iditol stereoisomers are crucial for their study and

application. The following section details the methodologies for key experiments.

Separation of Stereoisomers by High-Performance
Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of closely related isomers. For alditols,

reversed-phase chromatography is often employed.

Protocol:

Column: A C18 reversed-phase column is a suitable starting point.
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Mobile Phase: A gradient of water and an organic modifier (e.g., acetonitrile or methanol) is

typically used. For ionizable compounds, buffering the mobile phase is critical for

reproducibility.

Sample Preparation:

Accurately weigh the sample.

Dissolve the sample in a solvent compatible with the initial mobile phase conditions.

If necessary, sonicate to aid dissolution.

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Method Development:

Perform a scouting gradient run to determine the elution range of the isomers.

Optimize selectivity by varying the organic modifier, mobile phase pH, and testing different

mobile phase additives.

Adjust the gradient slope to achieve optimal resolution between peaks. A resolution of >1.5

is generally desired for baseline separation.
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Diagram 2: A generalized workflow for the HPLC analysis of iditol stereoisomers.

Characterization by Gas Chromatography-Mass
Spectrometry (GC-MS) of Alditol Acetates
GC-MS of alditol acetates is a standard method for the analysis of sugar alcohols. This

derivatization procedure increases the volatility of the polyols, making them suitable for gas
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chromatography.

Protocol:

Hydrolysis (if starting from a polysaccharide):

Hydrolyze the sample in trifluoroacetic acid (TFA) (e.g., 2M TFA at 120°C for 2 hours).

Evaporate the acid to dryness.

Reduction:

Dissolve the residue in a suitable solvent (e.g., 2M NH₄OH).

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium borodeuteride

(NaBD₄), and incubate.

Quench the reaction with acetic acid.

Acetylation:

Add acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole) and incubate at

an elevated temperature (e.g., 100°C for 20 minutes).

Evaporate the reagents.

Extraction:

Partition the derivatized sample between an organic solvent (e.g., dichloromethane or

ethyl acetate) and water.

Collect the organic layer containing the alditol acetates.

GC-MS Analysis:

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a

high polarity column).

The mass spectra of the resulting peaks can be compared to libraries for identification.
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Determination of Optical Activity by Polarimetry
Polarimetry is used to measure the rotation of plane-polarized light by a chiral compound in

solution. This is a key technique for distinguishing between enantiomers.

Protocol:

Sample Preparation:

Accurately prepare a solution of the iditol isomer of a known concentration (c) in a suitable

solvent (e.g., water).

Instrument Calibration:

Calibrate the polarimeter using a blank solvent.

Measurement:

Fill the polarimeter cell of a known path length (l) with the sample solution, ensuring no air

bubbles are present.

Measure the observed optical rotation (α).

Calculation of Specific Rotation:

Calculate the specific rotation ([α]) using Biot's Law: [α] = α / (l * c)

The specific rotation is a characteristic physical property of the enantiomer. Dextrorotatory

compounds have a positive (+) specific rotation, while levorotatory compounds have a

negative (-) specific rotation.

Conclusion
A thorough understanding of the stereoisomers and enantiomers of iditol is fundamental for

researchers and professionals in the fields of chemistry, biochemistry, and drug development.

The distinct properties of D-iditol, L-iditol, and their diastereomers, arising from their unique

three-dimensional structures, underscore the importance of stereoselective synthesis and

purification. The experimental protocols outlined in this guide provide a solid foundation for the
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separation and characterization of these important molecules, enabling further exploration of

their biological activities and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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